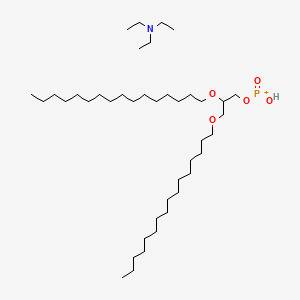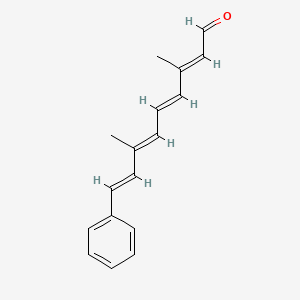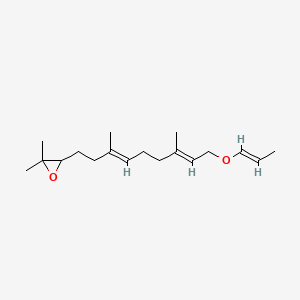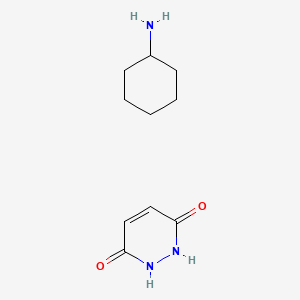
Arsinous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsinous acid is an arsenic oxoacid. It is a conjugate acid of an arsinite.
Aplicaciones Científicas De Investigación
1. Organometallic Chemistry and Molecular Structure
Arsinous acid has been a subject of interest in organometallic chemistry. Elschenbroich, Lu, Harms, and Pietzonka (2013) explored the paramagnetic di([5]trovacenyl)arsinous acid, focusing on its unique molecular structure characterized by intermolecular hydrogen bonds and weak intramolecular electronic communication. This research represents the first structural characterization of an organometallic arsinous acid, highlighting its relevance in the field of crystallography and electronic properties of molecules (Elschenbroich et al., 2013).
2. Chemical Synthesis and Reactivity
In another study, Liang and Drueckhammer (2014) investigated the use of aryl arsinous acid as a thiol binding group, which is a potential functionality for tagging cysteine peptides. Their research demonstrated the reactivity of arsinous acid with thiols, providing insights into its applications in bioconjugation chemistry (Liang & Drueckhammer, 2014).
3. Environmental and Biogeochemical Studies
Arsinous acid and its derivatives have been studied for their roles in environmental and biogeochemical processes. Mestrot, Feldmann, Krupp, Hossain, Román-Ross, and Meharg (2011) researched the fluxes and speciation of arsines emanating from soils, which is crucial for understanding the biogeochemical cycle of arsenic in the environment (Mestrot et al., 2011).
4. Toxicology and Human Health Implications
Arsinous acid compounds have also been studied in the context of toxicology. Rocha, Gimeno-alcañiz, Martín-Ibáñez, Canals, Vélez, and Devesa (2011) investigated the effects of arsenic and its metabolites, including arsinous acid derivatives, on neural progenitor cells. This research is significant for understanding the developmental neurotoxicity of arsenic and its compounds (Rocha et al., 2011).
Propiedades
Nombre del producto |
Arsinous acid |
|---|---|
Fórmula molecular |
AsH3O |
Peso molecular |
93.945 g/mol |
Nombre IUPAC |
arsinous acid |
InChI |
InChI=1S/AsH3O/c1-2/h2H,1H2 |
Clave InChI |
YCIGZDYVFLDJHX-UHFFFAOYSA-N |
SMILES |
O[AsH2] |
SMILES canónico |
O[AsH2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1238013.png)
![[4-[[(2S)-2-acetamidopropanoyl]-[(1S)-1-carboxyethyl]amino]-3-amino-4-oxobutyl]-(hydroxymethyl)-oxophosphanium](/img/structure/B1238014.png)

![2-(4-Nitrophenoxy)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone](/img/structure/B1238017.png)
![(Z)-N-[2-(4-phenoxyphenoxy)ethoxy]propan-1-imine](/img/structure/B1238022.png)
![[(1S,3Z)-3-[(2Z)-2-[(1R,3aS,7aS)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,4,6,7-hexahydro-1H-inden-5-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate](/img/structure/B1238024.png)






